molecular formula C22H29NO4 B579893 Demethyl calyciphylline A CAS No. 1584236-34-9

Demethyl calyciphylline A

Cat. No. B579893
CAS RN: 1584236-34-9
M. Wt: 371.477
InChI Key: RYVGXCFPXHFNSQ-GCYUWPRZSA-N
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Description

Demethyl calyciphylline A is a natural product isolated from the fruits of Daphniphyllum longeracemosum K . It belongs to the class of alkaloids .


Synthesis Analysis

The synthesis of calyciphylline A-type alkaloids, including Demethyl calyciphylline A, is a topic of ongoing research . Several noteworthy core syntheses and the development of a wide range of novel synthetic strategies have been achieved . These strategies include intramolecular Michael addition, Pd-catalysis, cycloaddition, and Mannich-type reactions .


Molecular Structure Analysis

Demethyl calyciphylline A has a complex molecular structure. Its molecular formula is C22H29NO4 . The compound is a powder in its physical state .


Physical And Chemical Properties Analysis

Demethyl calyciphylline A is a powder . It has a molecular weight of 371.47 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Phytochemical Research

Demethyl calyciphylline A has been isolated from the fruits of Daphniphyllum longeracemosum . This compound is a part of phytochemical investigations that aim to discover new substances with potential biological activities. In this context, Demethyl calyciphylline A can be used to study plant defense mechanisms and interactions with other organisms.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry, particularly in the synthesis of complex fused-hexacyclic alkaloid structures . Researchers utilize it to develop novel synthetic strategies and methodologies, such as intramolecular Michael addition, Pd-catalysis, cycloaddition, and Mannich-type reactions .

Biological Activity Screening

Initial bioassays indicated that related Daphniphyllum alkaloids can stimulate wheat shoot elongation . Demethyl calyciphylline A, due to its structural similarity, may also be used in bioassays to explore growth-promoting effects on various plant species.

Analytical Benchmarking

Due to its complex structure, Demethyl calyciphylline A can serve as a challenging benchmark molecule for analytical techniques. It can be used to test the limits of spectroscopic methods and quantum chemical analysis .

Mechanism of Action

The mechanism of action of Demethyl calyciphylline A is currently not well understood .

Safety and Hazards

Demethyl calyciphylline A should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and keep away from sources of ignition .

properties

IUPAC Name

2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVGXCFPXHFNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of discovering Demethyl calyciphylline A alongside Longeracemine?

A1: The discovery of Demethyl calyciphylline A (2), described as a new compound, alongside Longeracemine (1) suggests that Daphniphyllum longeracemosum K. Rosenthal likely produces a variety of structurally related alkaloids []. This finding opens avenues for further research into the chemical diversity and potential bioactivities of compounds within this plant species.

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